molecular formula C19H21NO4 B14427427 Ethyl 4-(3-methylphenoxy)-3-propanamidobenzoate CAS No. 81401-52-7

Ethyl 4-(3-methylphenoxy)-3-propanamidobenzoate

Cat. No.: B14427427
CAS No.: 81401-52-7
M. Wt: 327.4 g/mol
InChI Key: RQVORHAVDIYSKA-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methylphenoxy)-3-propanamidobenzoate is an organic compound that features a benzoate ester linked to a propanamide group, which is further connected to a methylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-methylphenoxy)-3-propanamidobenzoate can be achieved through several synthetic routes. One common method involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . This reaction is typically carried out under mild conditions using primary alkyl halides or methyl halides to avoid elimination reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methylphenoxy)-3-propanamidobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(3-methylphenoxy)-3-propanamidobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 4-(3-methylphenoxy)-3-propanamidobenzoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3-chlorophenoxy)-3-propanamidobenzoate
  • Ethyl 4-(3-fluorophenoxy)-3-propanamidobenzoate
  • Ethyl 4-(3-bromophenoxy)-3-propanamidobenzoate

Uniqueness

Ethyl 4-(3-methylphenoxy)-3-propanamidobenzoate is unique due to the presence of the methyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Properties

CAS No.

81401-52-7

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 4-(3-methylphenoxy)-3-(propanoylamino)benzoate

InChI

InChI=1S/C19H21NO4/c1-4-18(21)20-16-12-14(19(22)23-5-2)9-10-17(16)24-15-8-6-7-13(3)11-15/h6-12H,4-5H2,1-3H3,(H,20,21)

InChI Key

RQVORHAVDIYSKA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C(=O)OCC)OC2=CC=CC(=C2)C

Origin of Product

United States

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